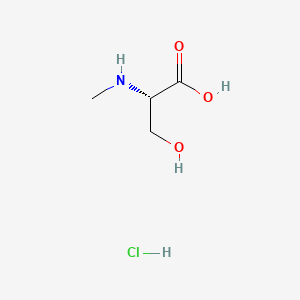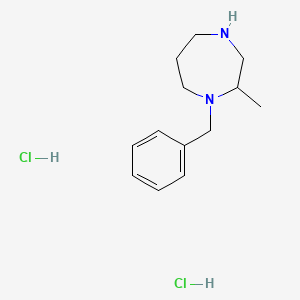![molecular formula C17H20N2O4 B2375940 5-Hydroxy-2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-on CAS No. 1190269-59-0](/img/structure/B2375940.png)
5-Hydroxy-2-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a pyranone ring fused with a piperazine moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be fully identified. Based on the structural similarity to other compounds, it is possible that it interacts with certain proteins involved in dna replication and repair, such as replication protein a (rpa) . It may also interact with 3-phosphoinositol-dependent protein kinase-1 (PDK1) and the apoptosis regulator Mcl-1 .
Mode of Action
The exact mode of action of the compound is not fully understood. It is likely that the compound binds to its target proteins and modulates their activity. For instance, in the case of RPA, the compound could potentially interfere with the protein’s ability to bind to DNA, thereby affecting DNA replication and repair .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interactions with multiple proteins. For instance, by interacting with RPA, it could influence the DNA replication and repair pathways . Similarly, by interacting with PDK1, it could potentially affect the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .
Pharmacokinetics
The presence of the piperazine ring could potentially enhance its pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed interacts with proteins like RPA and PDK1, it could potentially influence cell growth, survival, and DNA repair processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions . Additionally, its efficacy could be influenced by the presence of other molecules in the cellular environment that could compete for the same binding sites on its target proteins.
Biochemische Analyse
Biochemical Properties
These interactions can influence biochemical reactions, potentially altering the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves a multi-step process. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyranone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kojic Acid: 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its use in cosmetics and as a tyrosinase inhibitor.
Piperazine Derivatives: Various piperazine-based compounds used in pharmaceuticals for their diverse biological activities
Uniqueness
5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its combined structural features of a pyranone ring and a piperazine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Eigenschaften
IUPAC Name |
5-hydroxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-22-14-4-2-13(3-5-14)19-8-6-18(7-9-19)11-15-10-16(20)17(21)12-23-15/h2-5,10,12,21H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELYKKXVJXXJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)
![ethyl 4-[2-(3-formyl-1H-indol-1-yl)acetamido]benzoate](/img/structure/B2375859.png)

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)




![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)
![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)
